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For Researchers, Scientists, and Drug Development
Professionals
Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for human

autoimmune uveitis, a sight-threatening inflammatory disease. The ability to induce either an

acute or a chronic form of EAU allows for the investigation of different aspects of the disease,

from initial inflammatory events to long-term degenerative changes. The choice between an

acute and chronic model is largely determined by the mouse strain, the dose of the immunizing

antigen, and the specific peptide used. This document provides detailed protocols for inducing

both acute and chronic EAU in mice using the human interphotoreceptor retinoid-binding

protein (IRBP) peptide 1-20.

Data Presentation: Comparison of Acute and
Chronic EAU Induction Protocols
The following tables summarize the key variables and expected outcomes for inducing acute

and chronic EAU.

Table 1: Key Parameters for Inducing Acute vs. Chronic EAU
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Parameter Acute EAU Chronic EAU

Mouse Strain B10.RIII (more susceptible) C57BL/6J (less susceptible)[1]

IRBP (1-20) Dose
Higher Dose (e.g., 300-500 µ

g/mouse )
Lower Dose or Combination

Adjuvants

Complete Freund's Adjuvant

(CFA) with Mycobacterium

tuberculosis and Pertussis

Toxin (PTX)

Complete Freund's Adjuvant

(CFA) with Mycobacterium

tuberculosis and Pertussis

Toxin (PTX)

Disease Course

Monophasic, severe

inflammation with a peak

around 2-3 weeks post-

immunization, followed by

resolution[1][2]

Slowly progressive

inflammation, may persist for

several months, leading to

retinal degeneration[2][3]

Typical Onset 11-14 days post-immunization
Variable, often with a milder

initial phase

Table 2: Quantitative Comparison of Disease Induction

Feature Acute EAU (B10.RIII) Chronic EAU (C57BL/6J)

Peak Disease Score
High (can reach >2 on a 0-4

scale)[2]

Moderate to low initially, with

progressive damage

Disease Duration
Typically resolves by 3-4

weeks post-immunization[1]

Can persist for 5-6 months or

longer[2]

Histopathology

Massive cellular infiltrates in

the vitreous and retina during

the acute phase[2]

Moderate, persistent cellular

infiltration, leading to retinal

atrophy and scarring over

time[2][3]

Visual Function
Rapid and severe loss of

visual signal at peak disease

Gradual decline in visual

function over a prolonged

period
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Experimental Protocols
Protocol 1: Induction of Acute EAU in B10.RIII Mice
This protocol is designed to induce a severe, acute, and monophasic EAU.

Materials:

B10.RIII mice (female, 6-8 weeks old)

Human IRBP (1-20) peptide (lyophilized)

Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis

(H37Ra)

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Sterile 1 mL syringes with 27-gauge needles

Emulsification equipment (e.g., two syringes and a Luer lock connector, or a sonicator)

Procedure:

Antigen Preparation:

Dissolve the lyophilized human IRBP (1-20) peptide in sterile PBS to a final concentration

of 1.5-2.5 mg/mL.

Prepare an emulsion by mixing the IRBP (1-20) solution with an equal volume of CFA (1:1

ratio).

Emulsify the mixture until a thick, stable, white emulsion is formed. A drop of the emulsion

should not disperse when placed in a beaker of water.

Immunization:
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Administer a total of 200 µL of the emulsion subcutaneously, distributed across two sites

on the mouse's back/flank. This will deliver 300-500 µg of IRBP (1-20) per mouse.

On the same day as the immunization (Day 0), inject 1 µg of PTX intraperitoneally (i.p.) in

100 µL of sterile PBS.

Disease Monitoring:

Begin monitoring for clinical signs of EAU around day 10 post-immunization using

fundoscopy.

Score disease severity based on a standardized scale (e.g., 0-4) that assesses

inflammation of the optic disc, retinal vasculitis, and retinal infiltrates.

Peak disease is typically expected between days 14 and 21.

Protocol 2: Induction of Chronic EAU in C57BL/6J Mice
This protocol is adapted to induce a less severe, chronic, and progressive EAU.

Materials:

C57BL/6J mice (female, 6-8 weeks old)

Human IRBP (1-20) peptide (lyophilized)

Human IRBP (161-180) peptide (lyophilized) - Optional, for a more robust chronic model

Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis

(H37Ra)

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Sterile 1 mL syringes with 27-gauge needles

Emulsification equipment
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Procedure:

Antigen Preparation:

To induce chronic EAU with IRBP (1-20) alone, a lower dose is often utilized. Prepare a

solution of IRBP (1-20) in sterile PBS.

For a more established chronic model, a combination of peptides is effective.[3] Dissolve

human IRBP (1-20) and human IRBP (161-180) in sterile PBS. A common ratio is to use a

lower dose of the more pathogenic peptide. For C57BL/6 mice, a combination of 300 µg of

IRBP (1-20) and 150 µg of IRBP (161-180) per mouse has been used.[3]

Prepare the emulsion with CFA as described in the acute protocol.

Immunization:

Administer a total of 200 µL of the emulsion subcutaneously at two sites.

On Day 0, inject 1.5 µg of PTX i.p. in 100 µL of sterile PBS.[4]

Disease Monitoring:

Monitor for clinical signs of EAU starting from day 12-14 post-immunization.

The initial disease signs may be milder than in the acute model.

Continue to monitor the mice for an extended period (weeks to months) to observe the

chronic and progressive nature of the disease, including the development of retinal scars

and atrophy.[3]

Mandatory Visualizations
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Caption: Workflow for inducing acute EAU in B10.RIII mice.
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Caption: Workflow for inducing chronic EAU in C57BL/6J mice.
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Caption: Hypothesized immune response differences in acute vs. chronic EAU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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